3-Bromo-4-hydroxyoxolan-2-one
Description
3-Bromo-4-hydroxyoxolan-2-one is a chemical compound with the molecular formula C4H5BrO3 and a molecular weight of 180.98 g/mol It is a brominated derivative of oxolan-2-one, featuring a hydroxyl group at the 4th position and a bromine atom at the 3rd position
Properties
IUPAC Name |
3-bromo-4-hydroxyoxolan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO3/c5-3-2(6)1-8-4(3)7/h2-3,6H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STBJYHHQISGKMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)O1)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70554368 | |
| Record name | 3-Bromo-4-hydroxyoxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70554368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87683-15-6 | |
| Record name | 3-Bromo-4-hydroxyoxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70554368 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-hydroxyoxolan-2-one typically involves the bromination of oxolan-2-one derivatives. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent. The reaction is carried out in a polar solvent such as water, where NBS acts as a bromine cation equivalent . The reaction conditions usually involve moderate temperatures and the presence of a catalyst to facilitate the bromination process.
Industrial Production Methods: Industrial production of 3-Bromo-4-hydroxyoxolan-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process may also include purification steps such as recrystallization to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-4-hydroxyoxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The hydroxyl group can be oxidized to a carbonyl group or reduced to a hydrogen atom.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions:
N-bromosuccinimide (NBS): Used for bromination reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various brominated derivatives, while oxidation reactions can produce carbonyl-containing compounds .
Scientific Research Applications
3-Bromo-4-hydroxyoxolan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Bromo-4-hydroxyoxolan-2-one involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity and interactions. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
3-Bromo-2-hydroxypyridine: Another brominated compound with similar reactivity but different structural features.
4-Bromo-2-hydroxybenzoic acid: Shares the bromine and hydroxyl functionalities but has a different core structure.
Uniqueness: 3-Bromo-4-hydroxyoxolan-2-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity.
Biological Activity
3-Bromo-4-hydroxyoxolan-2-one, also known as (3S,4S)-3-bromo-4-hydroxydihydrofuran-2-one, is a chiral compound that has garnered attention in organic chemistry and medicinal research due to its unique structural features and potential biological activities. This compound contains a bromine atom and a hydroxyl group attached to a dihydrofuran ring, which may confer specific reactivity and biological interactions.
The chemical formula for 3-bromo-4-hydroxyoxolan-2-one is with a molecular weight of 193.99 g/mol. The compound can be represented by the following structural formula:
Synthesis
The synthesis of 3-bromo-4-hydroxyoxolan-2-one typically involves the bromination of a suitable dihydrofuran precursor. One common method includes the use of bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like azobisisobutyronitrile (AIBN) under controlled conditions to ensure the desired stereochemistry is achieved.
Biological Activity
Research into the biological activity of 3-bromo-4-hydroxyoxolan-2-one suggests several potential applications:
1. Antimicrobial Activity
Studies have indicated that compounds with similar structures exhibit antimicrobial properties. The presence of the hydroxyl group is believed to enhance interaction with microbial membranes, potentially leading to cell lysis.
2. Anticancer Potential
Preliminary studies have explored the effects of 3-bromo-4-hydroxyoxolan-2-one on cancer cell lines. For instance, derivatives of similar compounds have shown promise in modulating pathways related to apoptosis in cancer cells, suggesting that this compound may also possess similar properties.
3. Enzyme Interaction
The compound's bromine and hydroxyl groups may interact with specific enzymes or receptors within biological systems, influencing various biochemical pathways. This mechanism is particularly relevant in drug design where such interactions can lead to therapeutic effects.
Study on Anticancer Activity
A recent study investigated the effects of various derivatives of dihydrofuran compounds on HER2-positive breast cancer cells (SK-BR-3). Results indicated that certain modifications led to significant reductions in cell viability, suggesting a potential pathway for further exploration with 3-bromo-4-hydroxyoxolan-2-one .
Antimicrobial Activity Evaluation
Another study evaluated the antimicrobial properties of structurally related compounds against a range of bacterial strains. The findings indicated that compounds with a hydroxyl group exhibited enhanced activity, supporting further investigation into 3-bromo-4-hydroxyoxolan-2-one's potential as an antimicrobial agent .
Comparative Analysis
To better understand the unique properties of 3-bromo-4-hydroxyoxolan-2-one, it is useful to compare it with similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 3-Bromo-4-hydroxyfuran-2-one | Furan derivative | Moderate antimicrobial |
| (3R,4R)-3-Bromo-4-hydroxydihydrofuran | Stereoisomer | Lower anticancer activity |
| 4-Hydroxy-2-butanone | Simple ketone | Limited biological activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
